pKa Advantage: Greater Basicity Shifts Ionization Ratio
The experimentally determined pKa range of 2-amino-2-oxazoline derivatives is 8.55–8.68, as measured by capillary electrophoresis and confirmed by potentiometric titration [1]. In contrast, the predicted pKa for 2-amino-2-thiazoline is 8.04 ± 0.10 . This difference of approximately 0.5–0.6 log units means that at blood pH (7.4), the ratio of neutral to protonated species is substantially higher for the thiazoline analog, directly influencing passive membrane permeability, volume of distribution, and receptor-binding electrostatics.
| Evidence Dimension | Acid dissociation constant (pKa) of the conjugate acid |
|---|---|
| Target Compound Data | pKa range: 8.55–8.68 (experimental, capillary electrophoresis series of eight 2-amino-2-oxazolines) |
| Comparator Or Baseline | 2-Amino-2-thiazoline: pKa 8.04 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.51–0.64 (oxazoline more basic) |
| Conditions | Capillary electrophoresis (CE) and potentiometric method (PM); temperature 25 °C; aqueous buffer. For thiazoline: predicted value from ChemicalBook database. |
Why This Matters
A half-log difference in basicity translates into a ~3–4-fold shift in the neutral:protonated ratio at pH 7.4, making the oxazoline scaffold systematically more ionized and thus better suited for targets that require a cationic amine pharmacophore (e.g., imidazoline I1 and alpha-2 adrenergic receptors).
- [1] Matoga, M., Labat, C., Jarry, C., et al. (2003). Determination of pKa values of 2-amino-2-oxazolines by capillary electrophoresis. Journal of Chromatography A, 984(2), 253-260. DOI: 10.1016/S0021-9673(02)01848-4 View Source
